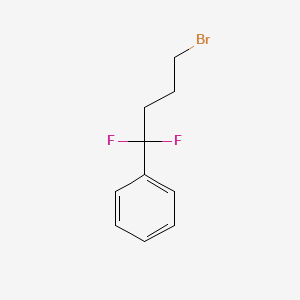

(4-Bromo-1,1-difluorobutyl)benzene

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11BrF2 |

|---|---|

Molecular Weight |

249.09 g/mol |

IUPAC Name |

(4-bromo-1,1-difluorobutyl)benzene |

InChI |

InChI=1S/C10H11BrF2/c11-8-4-7-10(12,13)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 |

InChI Key |

ZUCAYUMQSUNNII-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(CCCBr)(F)F |

Origin of Product |

United States |

Chemical Reactivity and Advanced Transformations of 4 Bromo 1,1 Difluorobutyl Benzene

Cross-Coupling Reactions Involving the Aryl Bromide Moiety

The carbon-bromine bond on the phenyl ring is a prime site for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds. The presence of the 1,1-difluorobutyl group can influence the electronic properties of the aryl bromide, which in turn can affect the efficiency and conditions of these coupling reactions.

Palladium-Catalyzed Cross-Coupling Protocols (e.g., Suzuki-Miyaura, Heck, Sonogashira)

The aryl bromide functionality of (4-Bromo-1,1-difluorobutyl)benzene readily participates in a variety of well-established palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura reaction , which couples an organohalide with an organoboron compound, is a powerful method for forming new carbon-carbon bonds. For this compound, this reaction allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 4-position of the phenyl ring. Typical conditions involve a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf), a base like potassium carbonate or cesium carbonate, and a solvent system, often a mixture of an organic solvent and water. researchgate.netprinceton.eduillinois.eduresearchgate.net The reaction with arylboronic acids proceeds to give fluorinated biphenyl (B1667301) derivatives. uwindsor.ca

The Heck reaction provides a method for the arylation of alkenes. organic-chemistry.orgnih.govthieme-connect.deresearchgate.netlibretexts.org In the context of this compound, it can react with various alkenes in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a base (e.g., triethylamine) to yield substituted stilbenes and other vinylated aromatic compounds. nih.govresearchgate.net The reaction typically shows high stereoselectivity, favoring the formation of the E-isomer of the resulting alkene. organic-chemistry.org

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, leading to the synthesis of substituted alkynes. wikipedia.orgorganic-chemistry.org This reaction is typically carried out using a palladium catalyst, often in conjunction with a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org The coupling of this compound with various terminal alkynes would produce a range of 4-alkynyl-(1,1-difluorobutyl)benzene derivatives.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / PdCl₂(dppf) | K₂CO₃ / Cs₂CO₃ | Toluene/H₂O | 4-Aryl-(1,1-difluorobutyl)benzene |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | (E)-4-(alkenyl)-(1,1-difluorobutyl)benzene |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N / Piperidine | THF / DMF | 4-Alkynyl-(1,1-difluorobutyl)benzene |

Note: This table presents generalized conditions based on reactions with similar aryl bromides. Specific conditions for this compound may require optimization.

Mechanistic Investigations of Aryl Bromide Participation in Catalytic Cycles

The catalytic cycle of these palladium-catalyzed cross-coupling reactions generally involves three key steps: oxidative addition, transmetalation (for Suzuki-Miyaura and Sonogashira) or migratory insertion (for Heck), and reductive elimination.

The cycle is initiated by the oxidative addition of the aryl bromide to a low-valent palladium(0) complex. This step involves the cleavage of the carbon-bromine bond and the formation of an arylpalladium(II) bromide intermediate. The rate and success of this step are influenced by the electron density of the aryl bromide and the nature of the palladium catalyst's ligands. Computational studies on similar aryl halides suggest this can proceed through either a concerted or a nucleophilic displacement mechanism. illinois.edu

In the Suzuki-Miyaura reaction , the next step is transmetalation , where the organic group from the organoboron reagent is transferred to the palladium center, displacing the bromide. This process is typically facilitated by the base. For the Heck reaction , the arylpalladium(II) intermediate undergoes migratory insertion with the alkene, forming a new carbon-carbon bond.

The final step is reductive elimination , where the coupled product is expelled from the palladium complex, regenerating the palladium(0) catalyst and completing the catalytic cycle.

Transformations of the Geminal Difluoride Group

The geminal difluoride group on the butyl chain imparts unique chemical properties and is a key site for further transformations. The strong electron-withdrawing nature of the two fluorine atoms significantly influences the reactivity of the adjacent carbons.

Nucleophilic Substitution and Elimination Pathways

The geminal difluoride moiety can undergo nucleophilic substitution , although this is generally more challenging than for its monochlorinated or monobrominated counterparts due to the strength of the C-F bond. Reactions often require harsh conditions or specific activating methodologies. Nucleophilic substitution on benzylic gem-difluorides can be achieved under certain conditions, for example, using potent nucleophiles.

More commonly, the geminal difluoride group can participate in elimination reactions . Under basic conditions, dehydrofluorination can occur if a proton is present on an adjacent carbon, leading to the formation of a fluoroalkene. The acidity of protons alpha to the difluoromethyl group is increased, facilitating their removal by a base.

Reactions Leading to Fluorinated Olefins and Dienes (e.g., dehydrohalogenation to difluorobutadienes)

A significant transformation of this compound involves elimination reactions to form highly valuable fluorinated olefins and dienes. Dehydrohalogenation, the removal of a hydrogen and a halogen atom, is a key strategy. For instance, treatment with a strong base could induce the elimination of HBr from the alkyl chain, potentially leading to a mixture of regioisomeric and stereoisomeric bromo-difluoro-butenes.

A particularly interesting transformation is the potential for a double dehydrohalogenation to form a conjugated diene system. By carefully selecting the reaction conditions and base, it is conceivable to promote the elimination of both a proton and the bromine atom from the C3 and C4 positions, followed by or concurrent with the elimination of a proton and a fluorine atom from the C2 and C1 positions respectively. This would lead to the formation of a (4-bromo-phenyl)-substituted difluorobutadiene. Such fluorinated dienes are valuable precursors in Diels-Alder reactions for the synthesis of complex fluorinated cyclic systems.

Reactivity of the Alkyl Chain and Subsequent Functionalization

Beyond the reactions involving the aryl bromide and geminal difluoride groups, the alkyl chain itself offers opportunities for functionalization. The presence of the phenyl and difluoro groups influences the reactivity of the C-H bonds along the butyl chain. The benzylic protons at the C4 position are activated by the adjacent phenyl ring, making this position susceptible to radical halogenation or oxidation under appropriate conditions. However, the strong electron-withdrawing effect of the geminal difluoride group at C1 deactivates the adjacent C2 position towards electrophilic attack but may activate the C-H bonds at C2 towards deprotonation under strongly basic conditions.

Selective functionalization of a specific position on the alkyl chain while preserving the other reactive sites presents a synthetic challenge but offers a route to complex, polyfunctional molecules. For instance, selective bromination at the benzylic C4 position could introduce a second reactive handle for further transformations, such as subsequent nucleophilic substitution or elimination reactions.

Radical Reactions and Selective Alkyl Chain Functionalization

The presence of benzylic hydrogens and a four-carbon chain in this compound suggests potential for radical reactions and selective functionalization. However, the reactivity is significantly influenced by the gem-difluoro group.

Radical halogenation of alkylbenzenes typically proceeds via a free-radical chain mechanism, with a preference for the benzylic position due to the resonance stabilization of the resulting benzyl (B1604629) radical. In the case of this compound, the benzylic position is already substituted with two fluorine atoms, precluding benzylic C-H abstraction. Therefore, radical reactions would be expected to occur at other positions along the alkyl chain.

Selective C-H functionalization of unactivated alkanes is a challenging but rapidly developing field in organic chemistry. These reactions often employ transition metal catalysts to achieve high regio- and stereoselectivity. For the butyl chain in this compound, selective functionalization would likely be directed by the electronic effects of the difluoro group or through the use of specific directing groups. The electron-withdrawing nature of the difluoro group may influence the regioselectivity of C-H activation, potentially favoring functionalization at the position gamma to the fluorine atoms.

While specific studies on the radical reactions and selective alkyl chain functionalization of this compound are not extensively documented in publicly available literature, the general principles of radical chemistry and C-H activation provide a framework for predicting its reactivity.

Formation and Reactions of Organometallic Reagents (e.g., Grignard reagents)

The carbon-bromine bond in this compound is the primary site for the formation of organometallic reagents. The most common of these is the Grignard reagent, formed by the reaction with magnesium metal in an anhydrous ether solvent.

The formation of the Grignard reagent, (4-(1,1-difluorobutyl)phenyl)magnesium bromide, proceeds via an oxidative insertion of magnesium into the carbon-bromine bond. This reaction requires anhydrous conditions, as Grignard reagents are highly basic and will react with protic solvents like water. The reactivity of aryl halides towards magnesium follows the order I > Br > Cl > F, making the bromo group the exclusive site of reaction in this compound. adichemistry.comwalisongo.ac.id

Once formed, the Grignard reagent is a potent nucleophile and a strong base. It can participate in a wide array of reactions to form new carbon-carbon bonds. The table below summarizes the expected products from the reaction of (4-(1,1-difluorobutyl)phenyl)magnesium bromide with various electrophiles.

| Electrophile | Reagent | Product |

| Carbon Dioxide | 1. CO₂2. H₃O⁺ | 4-(1,1-Difluorobutyl)benzoic acid |

| Aldehyde | 1. RCHO2. H₃O⁺ | 4-(1,1-Difluorobutyl)phenyl(R)methanol |

| Ketone | 1. RCOR'2. H₃O⁺ | 4-(1,1-Difluorobutyl)phenyl(R)(R')methanol |

| Ester | 1. RCOOR'' (2 equiv.)2. H₃O⁺ | (4-(1,1-Difluorobutyl)phenyl)₂(R)methanol |

These reactions significantly expand the synthetic utility of this compound, allowing for the introduction of a variety of functional groups onto the aromatic ring.

Chemo-, Regio-, and Stereoselective Chemical Conversions

The distinct reactivity of the functional groups in this compound allows for a high degree of chemo-, regio-, and stereoselectivity in its chemical transformations.

Chemoselectivity is prominently observed in the formation of the Grignard reagent. The much greater reactivity of the C-Br bond compared to the C-F and C-H bonds ensures that the organometallic reagent is formed exclusively at the aryl bromide position. walisongo.ac.id

Regioselectivity can be controlled in subsequent reactions of the molecule. For example, electrophilic aromatic substitution on the benzene (B151609) ring of this compound would be directed by the existing substituents. The bromo group is a deactivating ortho-, para-director, while the 1,1-difluorobutyl group is also deactivating and would likely direct meta to itself due to the electron-withdrawing nature of the fluorine atoms. The interplay of these directing effects would determine the position of incoming electrophiles.

Stereoselectivity becomes a key consideration when a new chiral center is created. For instance, the reaction of the Grignard reagent, (4-(1,1-difluorobutyl)phenyl)magnesium bromide, with a prochiral aldehyde or ketone will generate a racemic mixture of the corresponding alcohol unless a chiral catalyst or auxiliary is employed. Subsequent stereoselective reduction of a ketone derived from this molecule could also be achieved using chiral reducing agents to favor the formation of one enantiomer of the alcohol over the other.

While specific examples of highly stereoselective conversions involving this compound are not widely reported, the principles of asymmetric synthesis can be applied to this substrate to access enantiomerically enriched products, which are of significant interest in medicinal chemistry and materials science.

Theoretical and Computational Studies of 4 Bromo 1,1 Difluorobutyl Benzene

Molecular Structure and Conformational Analysis

The three-dimensional arrangement of atoms in a molecule and the relative energies of its different conformations are fundamental to understanding its physical properties and chemical reactivity. For a flexible molecule like (4-Bromo-1,1-difluorobutyl)benzene, a number of conformations are possible due to rotation around its single bonds.

Exploration of Potential Energy Surfaces and Conformational Preferences

The conformational landscape of this compound is primarily dictated by the rotation around the C-C bonds of the butyl chain. The potential energy surface (PES) can be explored by systematically rotating key dihedral angles and calculating the energy at each point. This allows for the identification of energy minima, corresponding to stable conformers, and energy maxima, corresponding to transition states between them.

Studies on 1,3-difluorinated alkanes have shown that the conformational profile is strongly influenced by the interplay of stabilizing hyperconjugative interactions (such as σC–H → σ*C–F) and destabilizing steric and electrostatic repulsions. nih.govsemanticscholar.org For this compound, the rotation around the bond connecting the difluorinated carbon to the benzene (B151609) ring and the subsequent C-C bonds in the butyl chain would lead to various staggered and eclipsed conformations. It is anticipated that conformations that minimize the steric hindrance between the bulky bromine atom, the benzene ring, and the butyl chain will be energetically favored.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its reactivity. Computational methods provide a suite of descriptors that help in predicting how a molecule will interact with other chemical species.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. youtube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. edu.krd

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the bromine atom, while the LUMO is likely to have significant contributions from the antibonding orbitals of the C-F and C-Br bonds. The electron-withdrawing nature of the fluorine atoms would lower the energy of both the HOMO and LUMO compared to non-fluorinated analogues.

Electrostatic Potential Mapping and Charge Distribution Investigations

Electrostatic potential (ESP) maps provide a visual representation of the charge distribution on the surface of a molecule. walisongo.ac.id These maps are valuable for identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, the ESP map would likely show a region of negative potential around the bromine atom and the π-system of the benzene ring, indicating their susceptibility to electrophilic attack. Conversely, the region around the hydrogen atoms and the electron-deficient difluoromethyl group would exhibit a positive potential, suggesting sites for nucleophilic interaction. The distribution of charges can also be quantified through methods like Mulliken population analysis. researchgate.net

Calculation of Global and Local Reactivity Indices (e.g., chemical hardness, electrophilicity index)

Chemical Hardness (η): A measure of the resistance to a change in electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2. A harder molecule has a larger HOMO-LUMO gap.

Electronegativity (χ): The power of an atom in a molecule to attract electrons to itself. It is calculated as -(E_HOMO + E_LUMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it is saturated with electrons from the environment. It is calculated as χ^2 / (2η).

Local reactivity descriptors, such as the Fukui function, can be used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. rsc.org For this compound, these indices would help in pinpointing which atoms on the benzene ring or the side chain are most likely to participate in a chemical reaction.

Mechanistic Elucidation of Reactions via Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for investigating the reaction mechanisms of complex organic molecules. For this compound, computational studies could illuminate reaction pathways, transition states, and intermediates for various potential transformations.

Key reaction types that could be modeled for this compound include nucleophilic substitution at the benzylic-like difluorinated carbon, reactions involving the bromo-substituted aromatic ring, and activation of the carbon-fluorine (C-F) bonds.

Nucleophilic Substitution Reactions: The 1,1-difluoroalkyl moiety can influence reactivity at the benzylic position. Computational studies on similar substrates, such as secondary benzylic halides, have been used to explore the continuum between S_N1 and S_N2 reaction mechanisms. nih.govrsc.org For this compound, DFT calculations could map the potential energy surfaces for both stepwise (S_N1-like) and concerted (S_N2-like) pathways. These calculations would involve locating the transition state structures and calculating their activation energies. The role of the solvent can be incorporated using both implicit (continuum) and explicit solvent models to provide a more accurate picture of the reaction in solution. nih.govrsc.org

C-F Bond Activation: The activation of inert C-F bonds is a significant area of research in organofluorine chemistry. nih.govnih.govresearchgate.net Theoretical studies can model the interaction of this compound with various catalysts, such as Frustrated Lewis Pairs (FLPs) or transition metal complexes, that are known to facilitate C-F bond cleavage. rsc.org Computational models can predict the kinetic barriers for different activation pathways, helping to understand the selectivity and efficiency of these reactions. For instance, a study on the C–F activation in benzodifluoride using FLPs calculated the kinetic barriers for S_N1 and FLP-mediated pathways, revealing a preference for the S_N1 route. rsc.org

Reactions involving the Aryl Bromide: The bromo-substituted phenyl group is a handle for numerous cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). While these are typically studied experimentally, computational chemistry can provide mechanistic details on the oxidative addition, transmetalation, and reductive elimination steps, including the influence of the difluorobutyl substituent on the electronic properties of the aryl ring and the reaction energetics.

A hypothetical study on the hydrolysis of this compound could yield data such as that presented in Table 1, comparing the activation energies for different proposed mechanisms.

Table 1: Hypothetical Calculated Activation Energies for Proposed Reaction Mechanisms of this compound

| Reaction Pathway | Computational Method | Solvent Model | Calculated Activation Energy (kcal/mol) |

| S_N1-like Hydrolysis | DFT (B3LYP/6-311+G(d,p)) | PCM (Water) | 22.5 |

| S_N2-like Hydrolysis | DFT (B3LYP/6-311+G(d,p)) | PCM (Water) | 28.1 |

| FLP-mediated C-F Activation | DFT (ωB97X-D/def2-TZVP) | PCM (Toluene) | 19.8 |

This table contains hypothetical data for illustrative purposes, based on typical values found in computational studies of similar reactions.

Predictive Modeling of Spectroscopic Parameters to Aid Characterization

Computational chemistry provides indispensable tools for predicting spectroscopic data, which is crucial for the structural confirmation of newly synthesized compounds like this compound.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method, often coupled with DFT, has become a standard practice. nih.govnih.gov For this compound, one could predict the ¹H, ¹³C, and ¹⁹F NMR spectra.

¹H and ¹³C NMR: Calculations can provide theoretical chemical shifts for all hydrogen and carbon atoms in the molecule. By comparing these predicted values with experimental data, a definitive assignment of each resonance can be made. Studies have shown that with appropriate computational methods and basis sets, the mean absolute error between calculated and experimental shifts can be less than 0.2 ppm for ¹H and 2 ppm for ¹³C. nih.govnih.gov Conformational analysis is a critical first step, as the predicted shifts are often a Boltzmann-weighted average over several low-energy conformers.

¹⁹F NMR: Given the presence of two fluorine atoms, ¹⁹F NMR is a key characterization technique. Predicting ¹⁹F chemical shifts is also achievable with high accuracy using DFT methods. acs.org These predictions can be especially useful in distinguishing between diastereomers or in cases where fluorine environments are similar.

Vibrational Spectroscopy (IR and Raman): Theoretical calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its Infrared (IR) and Raman spectra. By performing a frequency calculation on the optimized geometry of this compound, a theoretical vibrational spectrum can be generated. This calculated spectrum can then be compared with the experimental one to aid in the assignment of vibrational modes to specific functional groups and motions within the molecule.

Table 2 illustrates the kind of data that could be generated from predictive modeling of the ¹³C NMR spectrum for this compound, compared to hypothetical experimental values.

Table 2: Illustrative Comparison of Calculated and Hypothetical Experimental ¹³C NMR Chemical Shifts (ppm) for this compound

| Carbon Atom | Calculated Chemical Shift (ppm) | Hypothetical Experimental Shift (ppm) |

| C1 (CF₂) | 124.5 (t) | 124.2 |

| C2 | 38.2 (t) | 37.9 |

| C3 | 25.1 | 24.8 |

| C4 | 30.5 | 30.1 |

| C-Ar (ipso, C-Br) | 122.8 | 122.5 |

| C-Ar (ortho) | 132.1 | 131.8 |

| C-Ar (meta) | 129.9 | 129.6 |

| C-Ar (ipso, C-alkyl) | 141.5 | 141.2 |

(t) = triplet due to C-F coupling. The data in this table is hypothetical and serves to illustrate the expected correlation between calculated and experimental values based on studies of similar compounds. Calculations would typically be performed using a method like GIAO-DFT.

Advanced Analytical Methodologies for the Characterization of 4 Bromo 1,1 Difluorobutyl Benzene

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the structural elucidation of (4-Bromo-1,1-difluorobutyl)benzene, providing detailed information about its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR for structural assignments)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of this compound. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments allows for the unambiguous assignment of all atoms in the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The protons on the phenyl ring will appear as a set of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons of the butyl chain will exhibit complex splitting patterns due to coupling with adjacent protons and the two fluorine atoms on the C1 carbon.

¹³C NMR: The carbon NMR spectrum provides information on the number of unique carbon environments. The spectrum will show signals for the four distinct carbons of the p-bromophenyl group and the four carbons of the butyl chain. The carbon atom bonded to the two fluorine atoms (C1) will show a characteristic triplet in the proton-coupled spectrum due to C-F coupling. The carbon attached to the bromine atom (C4' of the benzene ring) will also have a distinct chemical shift, influenced by the heavy atom effect of bromine. stackexchange.com

¹⁹F NMR: The fluorine NMR spectrum is crucial for confirming the presence and environment of the fluorine atoms. A single signal is expected for the two equivalent fluorine atoms of the difluorobutyl group. This signal will be split into a triplet by the two adjacent protons on the C2 carbon of the butyl chain.

Predicted NMR Data for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| ¹H | H-2', H-6' | ~7.5 | d | J ≈ 8.5 |

| ¹H | H-3', H-5' | ~7.2 | d | J ≈ 8.5 |

| ¹H | H-2 | ~2.1-2.3 | m | |

| ¹H | H-3 | ~1.5-1.7 | m | |

| ¹H | H-4 | ~3.4 | t | J ≈ 7.0 |

| ¹³C | C-1' | ~138-140 | s | |

| ¹³C | C-2', C-6' | ~132 | s | |

| ¹³C | C-3', C-5' | ~129 | s | |

| ¹³C | C-4' | ~122 | s | |

| ¹³C | C-1 | ~124 | t | ¹JCF ≈ 240-250 |

| ¹³C | C-2 | ~35-40 | t | ²JCF ≈ 20-25 |

| ¹³C | C-3 | ~20-25 | s | |

| ¹³C | C-4 | ~30-35 | s | |

| ¹⁹F | F-1 | ~ -90 to -110 | t | ³JFH ≈ 15-20 |

Note: Predicted values are based on data from analogous compounds such as 1-bromo-4-butylbenzene, 4-bromofluorobenzene, and other fluorinated aliphatic compounds. Actual experimental values may vary. chemicalbook.comchemicalbook.comspectrabase.com

Mass Spectrometry (MS and High-Resolution Mass Spectrometry for molecular formula and fragmentation analysis)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of its molecular formula.

The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). docbrown.info This results in two peaks (M and M+2) of nearly equal intensity.

The fragmentation pattern in the mass spectrum provides valuable structural information. Key fragmentation pathways would likely involve the loss of bromine, cleavage of the butyl chain, and rearrangements. Common fragments would include the butylbenzene (B1677000) cation and the tropylium (B1234903) ion, which is a common rearrangement product for alkylbenzenes. youtube.com

Expected Mass Spectrometry Data for this compound

| Ion | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Identity |

| [M]⁺ | 264 | 266 | Molecular Ion |

| [M-Br]⁺ | 185 | 185 | Loss of Bromine radical |

| [C₄H₆F₂]⁺ | 91 | 91 | Tropylium ion rearrangement |

| [C₄H₉]⁺ | 57 | 57 | Butyl cation |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the different bonds in this compound. Key expected absorptions include:

C-H stretching (aromatic): ~3100-3000 cm⁻¹

C-H stretching (aliphatic): ~2960-2850 cm⁻¹ docbrown.info

C=C stretching (aromatic): ~1600-1450 cm⁻¹

C-F stretching: Strong bands in the region of ~1100-1000 cm⁻¹

C-Br stretching: ~600-500 cm⁻¹ docbrown.info

p-disubstitution pattern: An overtone pattern in the 2000-1600 cm⁻¹ region and a strong out-of-plane bending vibration around 850-800 cm⁻¹. nist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly useful for identifying the symmetric vibrations of the benzene ring and the C-C backbone of the alkyl chain.

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and isomers, as well as for determining its purity.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Purity Profiling and Isomer Separation

Gas Chromatography (GC): Due to its expected volatility, GC is a suitable technique for analyzing this compound. Using a non-polar or medium-polarity capillary column, GC can effectively separate the target compound from impurities with different boiling points and polarities. thermofisher.com A flame ionization detector (FID) can be used for quantification, providing a purity profile of the sample.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for purity assessment, particularly for less volatile impurities or for preparative scale separations. A reverse-phase C18 or phenyl column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water would likely provide good separation. wur.nlsielc.com A UV detector set to a wavelength where the benzene ring absorbs (around 254 nm) would be appropriate for detection.

Hyphenated Techniques (GC-MS, LC-MS) for Enhanced Structural Elucidation

Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique combines the separation power of GC with the identification capabilities of MS. researchgate.net As components elute from the GC column, they are directly introduced into the mass spectrometer. This allows for the confident identification of the main peak as this compound and the tentative identification of any impurities based on their mass spectra. thermofisher.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a valuable tool for analyzing compounds that are not suitable for GC, such as those that are thermally labile or have low volatility. umb.edu For this compound, LC-MS can provide molecular weight information for each peak separated by the HPLC, aiding in the identification of non-volatile impurities. Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) could be used as ionization sources. researchgate.net

Advanced Research Applications of 4 Bromo 1,1 Difluorobutyl Benzene As a Chemical Building Block

Role in the Synthesis of Complex Fluorinated Organic Molecules

The presence of the gem-difluoromethylene group (CF2) in organic molecules is of great interest, particularly in the pharmaceutical and agrochemical industries. This motif can act as a bioisostere for carbonyl groups or ether linkages, and it can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. rsc.org (4-Bromo-1,1-difluorobutyl)benzene can serve as a key intermediate for introducing the 4-(1,1-difluorobutyl)phenyl moiety into a wide range of complex structures.

The bromine atom on the phenyl ring allows for participation in numerous palladium-catalyzed cross-coupling reactions. For instance, in a Suzuki-Miyaura coupling, this compound can be reacted with various organoboron compounds to form new carbon-carbon bonds. This strategy is widely employed for the synthesis of fluorinated biaryl compounds, which are common scaffolds in bioactive molecules.

| Reaction Type | Reactant | Catalyst | Product Type | Significance |

| Suzuki-Miyaura Coupling | Aryl or Alkyl Boronic Acids/Esters | Palladium complexes (e.g., Pd(PPh3)4) | Biaryl or Alkyl-Aryl Compounds | Construction of complex molecular skeletons for pharmaceuticals and materials. |

| Heck Coupling | Alkenes | Palladium complexes (e.g., Pd(OAc)2) | Stilbene Derivatives | Synthesis of conjugated systems for electronic materials and probes. |

| Sonogashira Coupling | Terminal Alkynes | Palladium and Copper complexes | Aryl Alkynes | Access to linear, rigid structures for materials science and medicinal chemistry. |

| Buchwald-Hartwig Amination | Amines | Palladium complexes with specialized ligands | Aryl Amines | Formation of C-N bonds, crucial for many biologically active compounds. |

This table illustrates potential cross-coupling reactions involving this compound based on the known reactivity of bromoarenes.

Precursor for Novel Compounds with Specific Structural Architectures

The dual functionality of this compound makes it an ideal precursor for the synthesis of novel compounds with precisely defined three-dimensional structures. The bromo group can be converted into other functional groups, providing a divergent point in a synthetic route.

One of the most powerful transformations of a bromoarene is its conversion to an organometallic reagent, such as a Grignard reagent (RMgX) or an organolithium reagent (RLi). libretexts.orgutexas.edulibretexts.orgmsu.edu The reaction of this compound with magnesium metal would yield (4-(1,1-difluorobutyl)phenyl)magnesium bromide. This Grignard reagent is a potent nucleophile and can react with a wide array of electrophiles, such as aldehydes, ketones, esters, and nitriles, to form new carbon-carbon bonds and introduce the difluorobutylphenyl group into various molecular frameworks. youtube.com

Similarly, treatment with a strong base like n-butyllithium would generate the corresponding organolithium species, which exhibits similar reactivity to the Grignard reagent but can be more reactive in certain applications. These organometallic intermediates are pivotal in the construction of complex, multi-functional molecules from simple starting materials.

| Organometallic Reagent | Preparation | Reactive Species | Exemplary Reactions with Electrophiles |

| Grignard Reagent | Reaction with Magnesium (Mg) in an ether solvent | "R-MgX" | Addition to carbonyls (aldehydes, ketones, esters) to form alcohols. |

| Organolithium Reagent | Reaction with an organolithium base (e.g., n-BuLi) | "R-Li" | Nucleophilic attack on a wide range of electrophiles, often with higher reactivity than Grignard reagents. |

This table outlines the potential formation and utility of organometallic reagents derived from this compound.

Utilization in the Development of New Reagents and Catalysts in Organic Synthesis

The unique electronic properties conferred by the gem-difluoroalkyl group can be harnessed in the design of new reagents and catalysts. The strong electron-withdrawing nature of the fluorine atoms can influence the reactivity and selectivity of functional groups attached to the aromatic ring or to the butyl chain.

For instance, the (4-(1,1-difluorobutyl)phenyl) moiety could be incorporated into the structure of ligands for transition metal catalysts. The electronic and steric properties of this group could modulate the catalytic activity and selectivity of the metal center in various transformations, such as asymmetric hydrogenation or cross-coupling reactions.

Furthermore, derivatives of this compound could be explored as precursors to novel fluorinating agents. While the compound itself is not a fluorinating agent, its structural motifs are relevant to the field. The development of new, selective fluorinating reagents is a significant area of research in organic chemistry. nih.govmdpi.com

Potential in Materials Science Research via Polymer or Supramolecular Chemistry

In the realm of materials science, fluorinated compounds are highly valued for their unique properties, including thermal stability, chemical resistance, and hydrophobicity. man.ac.uk this compound can be envisioned as a monomer or a precursor to a monomer for the synthesis of novel fluorinated polymers.

Through polymerization of appropriately functionalized derivatives, the (4-(1,1-difluorobutyl)phenyl) unit could be incorporated into the polymer backbone or as a pendant group. This could lead to materials with tailored properties, such as low surface energy, specific refractive indices, or enhanced stability. For example, the bromo group could be used as a handle to introduce polymerizable functionalities like a vinyl or an acetylene group via cross-coupling reactions.

In supramolecular chemistry, the difluorobutylphenyl group could participate in non-covalent interactions, such as halogen bonding or CH/π interactions, which are crucial for the self-assembly of molecules into well-defined, higher-order structures. researchgate.net The interplay of these weak interactions can be used to construct complex supramolecular architectures like foldamers, capsules, and frameworks. beilstein-journals.org

Future Research Directions and Emerging Trends in Haloalkylated Benzene Chemistry

Development of More Sustainable and Green Synthetic Routes

The chemical industry's growing emphasis on environmental responsibility is steering research towards the development of greener synthetic methodologies for haloalkylated benzenes. chemistryjournals.net Traditional synthesis routes often rely on hazardous reagents, volatile organic solvents, and energy-intensive conditions, generating significant chemical waste. chemistryjournals.net Future research will prioritize the adoption of green chemistry principles to mitigate these environmental impacts.

Key areas of development include:

Alternative Solvents: A major focus is the replacement of conventional volatile organic solvents with more environmentally benign alternatives like water, ionic liquids, or supercritical fluids. chemistryjournals.net For instance, the synthesis of bromobenzene (B47551) can be achieved through an eco-friendly process using a water-soluble brominating reagent, where benzene (B151609) itself acts as the solvent, eliminating the need for an additional organic solvent. google.com

Biocatalysis: The use of enzymes as natural catalysts offers a powerful green alternative to traditional chemical catalysis. chemistryjournals.net Enzymatic reactions are highly specific, operate under mild conditions (ambient temperature and pressure), and often result in fewer byproducts. chemistryjournals.net Research into enzymes capable of catalyzing the halogenation or alkylation of benzene rings could lead to highly efficient and sustainable synthetic pathways.

Energy-Efficient Methods: Techniques like microwave-assisted synthesis are being explored to dramatically reduce reaction times and energy consumption compared to conventional heating methods. chemistryjournals.net

A case study in green chemistry is the synthesis of the anti-inflammatory drug ibuprofen. The traditional route involved multiple steps with hazardous reagents and poor atom economy. A greener, catalytic process developed by the BHC Company significantly reduced waste and improved efficiency, highlighting the potential for similar innovations in the synthesis of haloalkylated benzenes. chemistryjournals.net

| Green Chemistry Strategy | Application in Haloalkylated Benzene Synthesis | Potential Benefits |

| Alternative Solvents | Use of water, ionic liquids, or supercritical fluids in bromination or fluorination reactions. | Reduced toxicity, lower environmental impact, improved safety. chemistryjournals.net |

| Biocatalysis | Employment of enzymes (e.g., haloperoxidases) for regioselective halogenation. | High selectivity, mild reaction conditions, biodegradability of catalyst. chemistryjournals.net |

| Microwave-Assisted Synthesis | Acceleration of C-C bond formation or functional group interconversion steps. | Reduced reaction times, lower energy consumption, potentially higher yields. chemistryjournals.net |

| In-situ Reagent Generation | On-site production of reactive species like hypobromous acid from safer precursors. google.com | Avoids transport and storage of hazardous materials, improves safety. |

Exploration of Highly Chemo- and Regioselective Functionalization Strategies

Achieving precise control over the position of functional groups on the benzene ring (regioselectivity) and the selective reaction of one functional group in the presence of others (chemoselectivity) is a central challenge in organic synthesis. For a molecule like (4-Bromo-1,1-difluorobutyl)benzene, with multiple reactive sites, developing selective functionalization methods is crucial for creating complex derivatives.

Future research will focus on:

Directed C-H Functionalization: This powerful strategy involves using a directing group to guide a catalyst to a specific C-H bond on the aromatic ring, enabling highly regioselective reactions. For example, rhodium-catalyzed C-H heteroarylation and alkenylation have been reported, where a triazole moiety serves as an intrinsic directing group, showcasing distinct reactivity. rsc.org Such strategies could be adapted to functionalize the benzene ring of haloalkylated compounds with high precision.

Catalyst-Controlled Selectivity: The development of novel catalysts that can override the inherent directing effects of substituents on the benzene ring is a major goal. This would allow for the synthesis of isomers that are difficult to access through traditional electrophilic aromatic substitution reactions.

Orthogonal Protecting Group Strategies: The use of multiple protecting groups that can be removed under different, non-interfering conditions will be essential for the multi-step synthesis of complex molecules derived from haloalkylated benzenes.

The synthesis of polysubstituted benzenes often requires careful planning of the order of reactions to ensure the correct regiochemical outcome, as the existing substituents direct incoming groups to specific positions (ortho, meta, or para). youtube.comlibretexts.org For instance, a nitro group is a meta-director, while a methyl group is an ortho, para-director. youtube.com Understanding and leveraging these directing effects is fundamental, but future strategies will aim for greater control beyond these intrinsic properties.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, is emerging as a transformative technology in chemical synthesis. youtube.comteknoscienze.com This approach offers significant advantages in terms of safety, efficiency, and scalability, making it highly suitable for the synthesis of haloalkylated benzenes. amt.uknih.gov

Key advantages and future directions include:

Enhanced Safety: Many reactions used to synthesize haloalkylated benzenes, such as nitrations and halogenations, are highly exothermic and can be hazardous on a large scale. amt.ukvapourtec.com Flow reactors, with their high surface-area-to-volume ratio, allow for superior temperature control, mitigating the risk of runaway reactions. youtube.com

Improved Efficiency and Scalability: The enhanced mass and heat transfer in flow reactors can lead to higher yields and shorter reaction times. amt.uk Processes developed in flow can often be scaled up more easily and reliably than batch processes. nih.gov

On-Demand Reagent Generation: Flow systems can be used to generate unstable or hazardous reagents in situ, which are then immediately consumed in the next reaction step. youtube.comnih.gov This "telescoped reactions" approach improves safety and efficiency by avoiding the isolation of potentially unstable intermediates. youtube.com

Automated synthesis platforms, often coupled with machine learning algorithms, can use flow chemistry to rapidly screen reaction conditions and optimize synthetic routes, accelerating the discovery and development of new haloalkylated benzene derivatives. vapourtec.com

| Reaction Type | Challenges in Batch Synthesis | Advantages of Flow Chemistry |

| Nitration | Highly exothermic, risk of runaway reaction. vapourtec.com | Superior heat transfer, improved safety and control. amt.uk |

| Halogenation | Use of hazardous reagents like Br₂ or Cl₂. youtube.com | In-situ generation of reagents, better mixing and temperature control. amt.uk |

| Organometallic Reactions | Extremely fast and exothermic, difficult to control selectivity. youtube.com | Precise temperature control, leading to higher yields and selectivity. youtube.com |

| Multi-step Synthesis | Isolation of intermediates can be time-consuming and reduce overall yield. | "Telescoped" reactions allow for continuous synthesis without isolation. youtube.comnih.gov |

Discovery of Novel Reactivity Patterns and Unprecedented Transformations

While classical reactions of haloalkylated benzenes are well-established, future research will aim to uncover novel reactivity patterns and develop unprecedented chemical transformations. This involves exploring the unique electronic properties conferred by the haloalkyl group to discover new ways of forming chemical bonds.

A promising area of research is the generation of radical intermediates. For example, methods for generating halomethyl radicals through halogen atom abstraction have been developed, allowing for their subsequent addition to alkenes. acs.org Applying such strategies to compounds like this compound could open up new pathways for carbon-carbon bond formation.

Another avenue of exploration is the use of photochemistry and electrochemistry in flow systems. youtube.comnih.govvapourtec.com These techniques can access unique reactive intermediates that are not readily formed under thermal conditions, potentially leading to the discovery of entirely new classes of reactions for functionalizing haloalkylated benzenes.

Application of Advanced Computational Methodologies for Rational Design and Prediction

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes. researchgate.net For haloalkylated benzenes, advanced computational methods will play a crucial role in the rational design of new molecules and synthetic routes.

Future applications will include:

Predicting Regioselectivity: Density Functional Theory (DFT) and other ab initio methods are used to study the structures of halogen atom-benzene complexes and predict the most likely sites for electrophilic attack. nih.govresearchgate.net These predictions can guide synthetic chemists in choosing the right conditions to achieve the desired isomer. researchgate.net

Mechanism Elucidation: Computational modeling can provide detailed insights into reaction mechanisms, helping researchers to understand how a reaction works and how it can be optimized.

Virtual Screening: By calculating the properties of a large number of virtual compounds, researchers can identify promising candidates for synthesis and testing, saving significant time and resources.

Catalyst Design: Computational methods can be used to design new catalysts with enhanced activity and selectivity for specific transformations of haloalkylated benzenes.

The combination of computational prediction and automated synthesis platforms represents a powerful paradigm for accelerating the discovery of new materials and bioactive compounds based on the haloalkylated benzene scaffold. researchgate.net

Q & A

Q. What are the recommended synthetic routes for (4-Bromo-1,1-difluorobutyl)benzene?

The synthesis of this compound can be approached via nucleophilic substitution or coupling reactions. For example, a bromobutyl intermediate could be fluorinated using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor, followed by purification via column chromatography. A related method involves refluxing precursors in methanol with acid catalysts (e.g., H₂SO₄) to stabilize intermediates, as seen in the synthesis of analogous bromo-dimethoxybutyl benzene derivatives . Optimization of reaction time, temperature (e.g., 60–100°C), and stoichiometry is critical to minimize byproducts.

Q. How can the purity and structural identity of this compound be validated?

Analytical techniques include:

- NMR Spectroscopy : Compare ¹H/¹³C/¹⁹F NMR shifts with predicted values for substituent effects (e.g., fluorine-induced deshielding) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺ ions).

- Chromatography : Use HPLC/GC with standards to assess purity (>95% by area normalization) .

- Elemental Analysis : Verify Br/F content matches theoretical values.

Q. What safety protocols are essential for handling this compound?

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of volatile brominated compounds.

- Storage : Keep in amber glass bottles at 2–8°C under inert gas (Ar/N₂) to prevent degradation .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses involving this compound?

- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps, adjusting ligand ratios to enhance selectivity .

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) to improve fluorination efficiency.

- Quenching Conditions : Use aqueous workup with Na₂S₂O₃ to remove excess bromine .

- Purification : Employ preparative HPLC or distillation under reduced pressure to isolate high-purity product .

Q. How can contradictory NMR data for halogenated derivatives like this compound be resolved?

- Decoupling Experiments : Use ¹⁹F-¹H heteronuclear correlation (HETCOR) to assign overlapping signals.

- Isotopic Labeling : Synthesize deuterated analogs to simplify splitting patterns.

- Computational Modeling : Predict chemical shifts using DFT calculations (e.g., B3LYP/6-31G*) and compare with experimental data .

Q. What computational strategies predict the reactivity of this compound in cross-coupling reactions?

- DFT Studies : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the bromine atom is likely the primary reactive site for Suzuki-Miyaura couplings .

- Transition State Analysis : Model energy barriers for oxidative addition steps using Pd(0) complexes.

- Solvent Modeling : Apply COSMO-RS to simulate solvent effects on reaction kinetics .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported fluorination efficiencies for similar compounds?

- Control Experiments : Replicate reactions under identical conditions to isolate variables (e.g., moisture levels, catalyst batch).

- Kinetic Profiling : Use in-situ IR or Raman spectroscopy to monitor intermediate formation.

- Meta-Analysis : Compare literature data on analogous systems (e.g., 1-Bromo-4-(difluoromethyl)benzene) to identify trends in substituent effects .

Applications in Drug Development

Q. What role can this compound play in medicinal chemistry?

- Pharmacophore Design : The difluorobutyl group enhances metabolic stability and lipophilicity, making it valuable in CNS-targeted drugs.

- Enzyme Inhibition : Modify the benzene core to develop kinase inhibitors via structure-activity relationship (SAR) studies .

- Probe Synthesis : Use as a radiolabeling precursor (e.g., ¹⁸F substitution) for PET imaging agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.